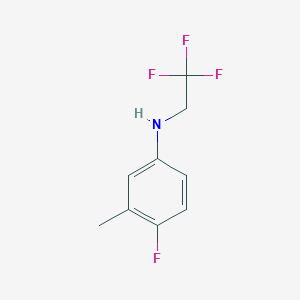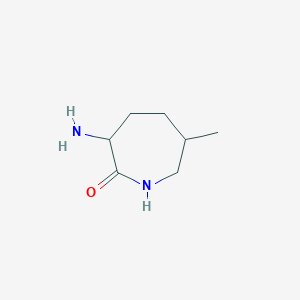
3-Amino-6-methylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methylazepan-2-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of azepanones, which are seven-membered lactams containing an amino group. The presence of both an amino group and a lactam ring in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylazepan-2-one typically involves the formation of the azepanone ring followed by the introduction of the amino group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 6-methylhexanoic acid derivatives can be achieved using dehydrating agents or catalysts to form the azepanone ring. Subsequent introduction of the amino group can be done through amination reactions using reagents like ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azepanones.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation followed by nucleophilic substitution with amines or other nucleophiles
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted azepanones with different functional groups.
Scientific Research Applications
3-Amino-6-methylazepan-2-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-6-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The lactam ring can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
3-Amino-1-methylazepan-2-one: Similar structure but with a different substitution pattern.
3-Amino-1-ethylazepan-2-one: Another azepanone derivative with an ethyl group instead of a methyl group.
3-Amino-1-propylazepan-2-one: Contains a propyl group, leading to different chemical and physical properties
Uniqueness: 3-Amino-6-methylazepan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-6-methylazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-6(8)7(10)9-4-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
USDDKKNPFIIEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)NC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


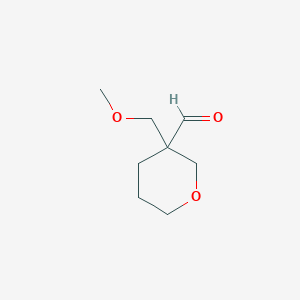

![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
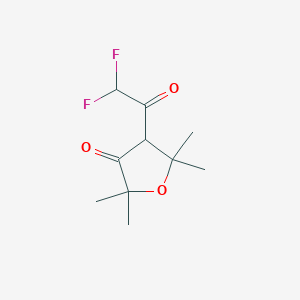
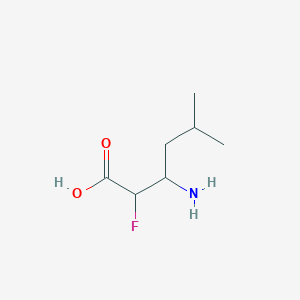
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)

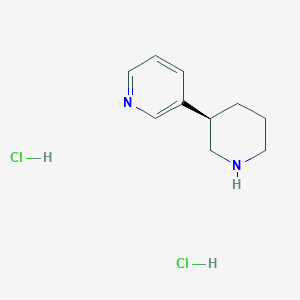
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)

